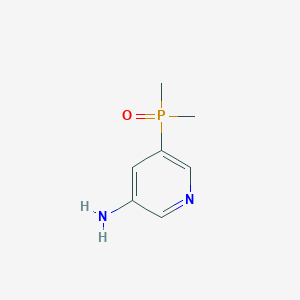![molecular formula C15H22N2O3S B2602725 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide CAS No. 2415472-39-6](/img/structure/B2602725.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide, also known as TMX-202, is a novel small molecule that has gained significant attention in recent years due to its potential application in scientific research. TMX-202 is a furan-based compound that has been synthesized through a unique method and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide is still not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer treatment. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide is its relatively simple synthesis method, which makes it a cost-effective option for large-scale production. This compound has also been found to be relatively stable, which is important for maintaining consistent results in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide. One potential application is the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide was synthesized through a multistep process that involved the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction with thiomorpholine. The resulting compound was then treated with oxalic acid to yield this compound. The synthesis method is relatively simple and cost-effective, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide has been shown to have a wide range of potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14(13-2-1-7-20-13)16-12-15(3-8-19-9-4-15)17-5-10-21-11-6-17/h1-2,7H,3-6,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSXUXPHCAHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

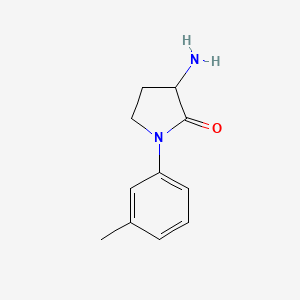
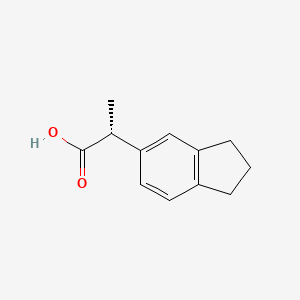
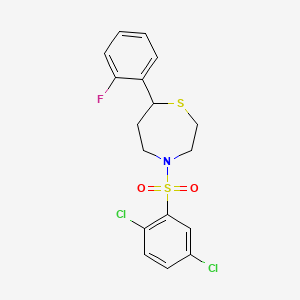
![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)
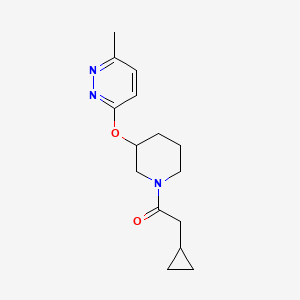
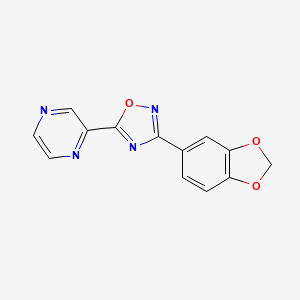
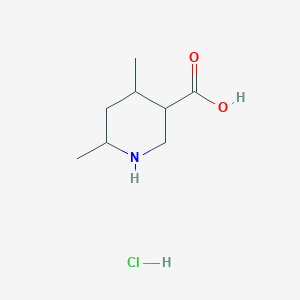
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
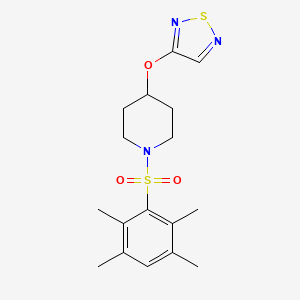
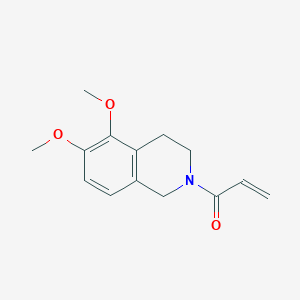
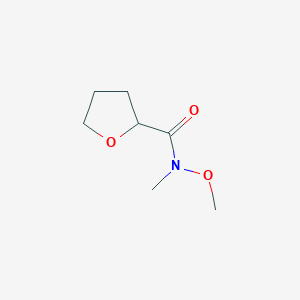
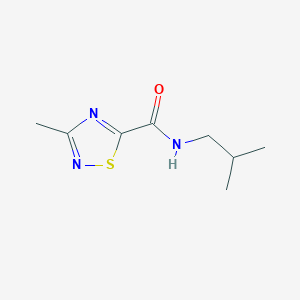
![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)
